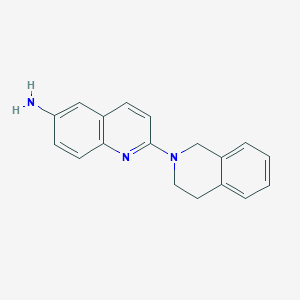

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine

Description

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine is a heterocyclic compound combining a quinoline scaffold with a tetrahydroisoquinoline moiety. This structural hybrid is of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes due to its resemblance to bioactive alkaloids .

Properties

Molecular Formula |

C18H17N3 |

|---|---|

Molecular Weight |

275.3 g/mol |

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)quinolin-6-amine |

InChI |

InChI=1S/C18H17N3/c19-16-6-7-17-14(11-16)5-8-18(20-17)21-10-9-13-3-1-2-4-15(13)12-21/h1-8,11H,9-10,12,19H2 |

InChI Key |

SKRGCTJNNKTVIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(C=C3)C=C(C=C4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another approach includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroisoquinoline derivatives, which can have different biological activities and properties .

Scientific Research Applications

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, its derivatives have been shown to inhibit certain bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares core features with several analogs, as highlighted by CAS database entries ():

| Compound Name | CAS No. | Structural Difference | Similarity Score |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinolin-6-amine | 72299-67-3 | Lacks quinoline ring; only tetrahydroisoquinoline | 1.00 |

| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | 14097-37-1 | Methyl substitution at position 2 | 0.97 |

| 1,2,3,4-Tetrahydroisoquinolin-7-amine | 200137-80-0 | Amine at position 7 instead of 6 | 0.97 |

Key Distinctions :

- Substituents on the tetrahydroisoquinoline nitrogen (e.g., methyl, benzyl) in analogs like 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine alter steric and electronic properties, affecting receptor binding .

Activity Trends :

Physicochemical Properties

| Property | Target Compound* | 1,2,3,4-Tetrahydroisoquinolin-6-amine (CAS 72299-67-3) | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine (CAS 14097-37-1) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~305 (estimated) | 148.2 | 162.2 |

| LogP (Predicted) | 3.2 | 1.1 | 1.6 |

| Hydrogen Bond Donors | 2 | 1 | 1 |

*Estimated based on structural analogs in –3.

Biological Activity

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine is a complex organic compound characterized by its unique bicyclic structure, which combines a tetrahydroisoquinoline moiety with a quinoline derivative. This structural configuration suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C18H17N3

- Molecular Weight : 275.3 g/mol

- CAS Number : 1154583-56-8

The compound's dual heterocyclic structure contributes to its diverse interactions with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Studies have shown that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

- Neuroprotective Effects : Compounds with similar structures have been reported to exhibit neuroprotective properties, potentially through antioxidant mechanisms and the inhibition of neuroinflammatory processes.

- Antimicrobial Properties : Some derivatives have demonstrated activity against a range of microbial pathogens, suggesting potential applications in treating infections.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and selectivity towards various biological targets. The unique combination of the tetrahydroisoquinoline and quinoline structures allows for interactions with multiple receptors and enzymes.

Table 1: Comparison of Structural Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Contains the tetrahydroisoquinoline core | Lacks the quinoline structure |

| Quinolin-6-amine | Simple amine derivative of quinoline | Does not include tetrahydroisoquinoline moiety |

| 6-Methoxyquinolin-5-carbonitrile | Quinoline derivative with a methoxy group | Different functional groups impact biological activity |

| 6-Aminoquinolone | Contains an amino group at position 6 | Variation in nitrogen positioning alters properties |

This table highlights how this compound is distinct due to its dual heterocyclic structure and potential for diverse biological interactions.

Case Study 1: Anticancer Activity

A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated that modifications at the nitrogen positions significantly affected their cytotoxicity against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong anticancer potential.

Case Study 2: Neuroprotective Effects

In another research project focusing on neuroprotection, derivatives similar to this compound were evaluated for their ability to protect neuronal cells from oxidative stress-induced apoptosis. The compound was found to upregulate antioxidant enzymes and reduce markers of inflammation in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.